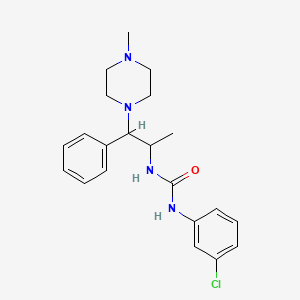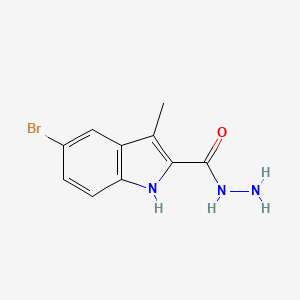
5-bromo-3-methyl-1H-indole-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-methyl-1H-indole-2-carbohydrazide is a derivative of 5-bromoindole . It has been studied as a potential inhibitor of VEGFR-2 tyrosine kinase (TK) . The presence of an aryl or heteroaryl fragment coupled to a hydrophilic linker is necessary for its anticancer action .
Synthesis Analysis
The synthesis of 5-bromo-3-methyl-1H-indole-2-carbohydrazide involves the creation of new 5-bromoindole-2-carboxylic acid hydrazone derivatives . Various physical and spectroscopic methods were used to determine the structure of these novel 5-bromoindole hydrazone derivatives .Molecular Structure Analysis
A molecular docking study revealed that 5-bromo-N′-(4-hydroxy or 4-chloro or 4-(dimethyl amino) benzylidene or furan-2-ylmethylene)-1H-indole-2-carbohydrazide derivatives had the best binding energies against the VEGFR TK domain .科学的研究の応用
Anticancer Research
5-bromo-3-methyl-1H-indole-2-carbohydrazide has been studied for its potential anticancer properties. Its derivatives have shown promising results in inhibiting the proliferation of cancer cells. For instance, some studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in cancer cells, making them potential candidates for developing new anticancer drugs .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Research indicates that derivatives of 5-bromo-3-methyl-1H-indole-2-carbohydrazide exhibit significant activity against various bacterial and fungal strains. This makes it a valuable candidate for developing new antibiotics and antifungal agents .
Antiviral Applications
Indole derivatives, including 5-bromo-3-methyl-1H-indole-2-carbohydrazide, have been investigated for their antiviral properties. These compounds have shown efficacy against a range of viruses, including influenza and HIV. The ability to inhibit viral replication positions these derivatives as potential antiviral agents .
Anti-inflammatory Agents
The anti-inflammatory potential of 5-bromo-3-methyl-1H-indole-2-carbohydrazide has been a subject of research. Studies suggest that these compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes them promising candidates for treating inflammatory diseases such as arthritis .
Antioxidant Research
Antioxidant properties of 5-bromo-3-methyl-1H-indole-2-carbohydrazide have been explored due to their ability to neutralize free radicals. This activity is crucial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
Enzyme Inhibition Studies
This compound has been studied for its potential to inhibit various enzymes. For example, it has shown inhibitory effects on tyrosine kinases, which are enzymes involved in the signaling pathways of cancer cells. By inhibiting these enzymes, 5-bromo-3-methyl-1H-indole-2-carbohydrazide can potentially disrupt cancer cell growth and proliferation .
作用機序
The 5-bromo-3-methyl-1H-indole-2-carbohydrazide derivative, specifically the 5-bromo-N′-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide derivative (5BDBIC), has been found to inhibit VEGFR-2 TK activity leading to cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptosis pathway .
特性
IUPAC Name |
5-bromo-3-methyl-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-5-7-4-6(11)2-3-8(7)13-9(5)10(15)14-12/h2-4,13H,12H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCXWXWQJHHURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2659750.png)
![(2E)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2659751.png)
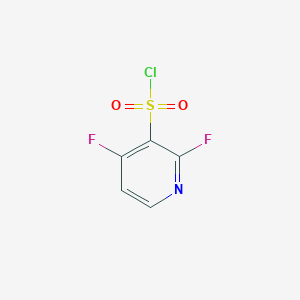
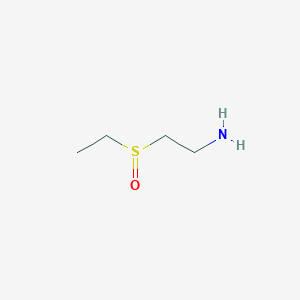
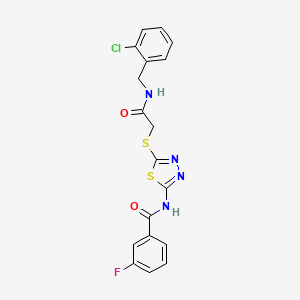
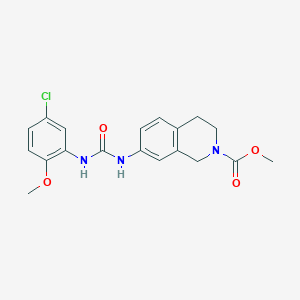
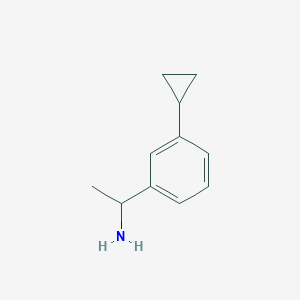
![4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2659760.png)
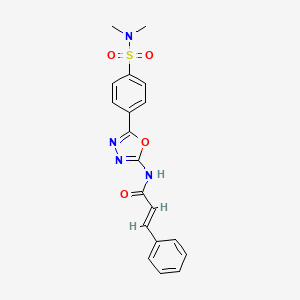
![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)
